1-[(2-fluorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine
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Overview
Description
1-[(2-fluorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine is a complex organic compound that belongs to the class of piperidine derivatives
Mechanism of Action
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .
Mode of Action
This compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 . It interacts with these transporters, inhibiting their function .
Biochemical Pathways
The inhibition of ENTs affects the transport of nucleosides across cell membranes, which can impact various biochemical pathways. These include pathways involved in nucleotide synthesis and the regulation of adenosine function .
Result of Action
The inhibition of ENTs by this compound can lead to changes in nucleotide synthesis and adenosine function. This can have various molecular and cellular effects, depending on the specific pathways that are affected .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-fluorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine can be achieved through a multi-step process. One common method involves the following steps:
Formation of the pyrazole ring: This can be done via a one-pot three-component reaction under microwave irradiation, where an α, β-unsaturated ketone reacts with hydrazine derivatives or semicarbazide, followed by oxidative aromatization to form the pyrazole ring.
Attachment of the fluorophenyl group: This step involves the reaction of the pyrazole derivative with a fluorophenylmethyl halide under basic conditions to introduce the fluorophenyl group.
Formation of the piperidine ring: The final step involves the cyclization of the intermediate compound to form the piperidine ring, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the pyrazole formation and automated systems for the subsequent steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2-fluorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[(2-fluorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-[(2-fluorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine is unique due to its combination of a fluorophenyl group, a naphthyl group, and a pyrazole ring within a piperidine framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN3/c26-23-11-4-2-7-20(23)17-29-14-12-19(13-15-29)24-16-25(28-27-24)22-10-5-8-18-6-1-3-9-21(18)22/h1-11,16,19H,12-15,17H2,(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTJWVRBOHMTDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)CC5=CC=CC=C5F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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